1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Description
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic small molecule characterized by a benzothiazole core substituted with a bromine atom at position 6, linked to a piperazine ring and an ethanone group bearing a 4-fluorophenyl moiety. The bromine atom enhances steric and electronic interactions with biological targets, while the 4-fluorophenyl group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3OS/c20-14-3-6-16-17(12-14)26-19(22-16)24-9-7-23(8-10-24)18(25)11-13-1-4-15(21)5-2-13/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWZYHYQNCRBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a bromobenzo[d]thiazole moiety linked to a piperazine ring and a fluorophenyl group. The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved by reacting 2-aminothiophenol with bromoacetyl bromide.
- Introduction of the Piperazine Moiety : The benzothiazole derivative is then reacted with piperazine.
- Final Coupling : The piperazine-benzothiazole intermediate is coupled with 2-(4-fluorophenyl)ethanone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Properties
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives, indicating potent antibacterial effects .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. A study evaluating the antiproliferative effects of benzothiazole derivatives demonstrated that compounds with similar structures inhibited cell growth in human cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
These studies suggest that the compound may induce apoptosis through various mechanisms, including the modulation of key signaling pathways .
Neuroprotective Effects
Recent investigations into related benzothiazole compounds have highlighted their neuroprotective capabilities. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Study on Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds, reinforcing its potential as a therapeutic agent .
Anticancer Screening
In a detailed anticancer screening, a series of benzothiazole-based compounds were evaluated for their cytotoxicity against various cancer cell lines. The results revealed that modifications to the piperazine ring significantly influenced the anticancer activity, with some analogs achieving IC50 values in the low nanomolar range .
Summary of Findings
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 434.33 g/mol. The compound features a bromobenzo[d]thiazole moiety linked to a piperazine ring and a fluorophenyl group. The synthesis involves multiple steps:
- Formation of the Benzothiazole Core : Reacting 2-aminothiophenol with bromoacetyl bromide.
- Introduction of the Piperazine Moiety : The benzothiazole derivative is reacted with piperazine.
- Final Coupling : The piperazine-benzothiazole intermediate is coupled with 2-(4-fluorophenyl)ethanone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Properties
Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies report minimum inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives, indicating potent antibacterial effects .
Anticancer Activity
The compound is being investigated for its potential anticancer properties. Studies evaluating the antiproliferative effects of benzothiazole derivatives have shown that compounds with similar structures inhibit cell growth in human cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
These studies suggest that the compound may induce apoptosis through various mechanisms, including the modulation of key signaling pathways .
Neuroprotective Effects
Recent investigations into related benzothiazole compounds highlight their neuroprotective capabilities. Certain derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity Study
A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds, reinforcing its potential as a therapeutic agent .
Anticancer Screening
In a detailed anticancer screening, a series of benzothiazole-based compounds were evaluated for their cytotoxicity against various cancer cell lines. Modifications to the piperazine ring significantly influenced anticancer activity, with some analogs achieving IC50 values in the low nanomolar range .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Variations and Pharmacological Implications
- Benzothiazole vs. Sulfonyl Groups: The target compound’s benzothiazole core (vs. In contrast, sulfonyl-containing analogs (e.g., 7e, 18) exhibit increased polarity, which may improve solubility but reduce membrane permeability .
- Halogen Substitutions: The 6-bromo and 4-fluoro substituents in the target compound likely enhance binding affinity and metabolic stability compared to non-halogenated analogs like 6a (phenylthio) . Bromine’s electron-withdrawing effect may also modulate the benzothiazole’s electronic environment, influencing receptor interactions .
- Ethanone Modifications: Replacement of the 4-fluorophenyl group with thio-linked heterocycles (e.g., 6a, 5j) alters steric bulk and hydrogen-bonding capacity, impacting target selectivity .
Physicochemical Properties
- Melting Points : The target compound’s estimated melting point (~160–170°C) is lower than sulfonyl derivatives (e.g., 7e: 131–134°C) due to reduced polarity .
- Mass Spectrometry: The bromine atom in the target compound produces a distinct isotopic pattern (1:1 ratio for M and M+2 peaks), differentiating it from non-brominated analogs like 5j (EI-MS: 507.10) .
Q & A
Q. Basic
- X-ray crystallography is the gold standard for confirming molecular geometry. For example, single-crystal studies reveal bond angles (e.g., C–S–C in the thiazole ring ≈ 92°) and non-covalent interactions (e.g., π-π stacking between fluorophenyl and thiazole rings) .
- Spectroscopic techniques:
What computational methods are used to predict reactivity and binding affinity?
Q. Advanced
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to assess electronic properties (e.g., ΔE ≈ 4.5 eV indicates moderate reactivity) .
- Molecular Dynamics (MD) Simulations: Evaluate stability in biological matrices (e.g., RMSD < 2 Å over 100 ns suggests stable protein-ligand interactions) .
- Docking Studies (AutoDock/Vina): Predict binding to targets (e.g., dopamine D2 receptors) with binding energies ≤ −8.0 kcal/mol .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Variable Substituents: Synthesize analogs with halogens (Cl, I) at the 6-position of benzothiazole or substituted phenyl groups (e.g., 3,4-difluoro) to assess electronic effects on activity .
- Biological Assays: Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR to quantify binding constants () .
- Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ) with IC values .
How are contradictions in biological activity data resolved?
Q. Advanced
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal Methods: Validate results using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays .
- Meta-Analysis: Compare datasets across studies to identify confounding variables (e.g., solvent DMSO concentration affecting solubility) .
What strategies ensure stability during in vitro pharmacological studies?
Q. Advanced
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C indicates suitability for long-term storage) .
- Solution Stability: Monitor degradation in PBS or DMSO via HPLC over 72 hours (e.g., <5% degradation at 4°C) .
- Light Sensitivity: Store in amber vials if UV-Vis spectroscopy shows absorbance shifts under light exposure .
How is the compound’s pharmacokinetic profile evaluated preclinically?
Q. Advanced
- Microsomal Stability: Incubate with liver microsomes (human/rat) to calculate half-life () and intrinsic clearance (Cl) .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction () .
- Caco-2 Permeability: Assess intestinal absorption potential (P ≥ 1 × 10 cm/s indicates high bioavailability) .
What crystallographic parameters define its solid-state interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
